(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid
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Overview
Description
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protecting group. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid typically involves the reaction of 4-bromophenol with tert-butyl chloroformate to introduce the BOC protecting group. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent such as toluene or ethanol.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents.
Substitution: Substitution reactions often require a nucleophile and a suitable solvent.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid exerts its effects involves the formation of a boronate ester with diols or other nucleophiles. This interaction is crucial in its role in Suzuki-Miyaura coupling reactions, where it facilitates the transfer of the phenyl group to the palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid is unique due to the presence of the BOC protecting group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis compared to other boronic acids .
Properties
Molecular Formula |
C11H15BO5 |
---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
(4-tert-butylperoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 |
InChI Key |
RJDNPINBWSAIMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OOC(C)(C)C)(O)O |
Origin of Product |
United States |
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